molecular formula C20H17ClN4O3S B2420460 2-((1-allyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide CAS No. 1235287-82-7

2-((1-allyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide

Cat. No.: B2420460
CAS No.: 1235287-82-7
M. Wt: 428.89
InChI Key: MSUVKMYIIHQFLO-UHFFFAOYSA-N
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Description

2-((1-allyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide, also known as ANIT-1, is a chemical compound that has been extensively studied for its potential therapeutic applications.

Scientific Research Applications

Anticonvulsant Activity

One of the significant applications of compounds related to 2-((1-allyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide is in the area of anticonvulsant activity. A study by Aktürk et al. (2002) highlighted that derivatives of imidazol-1-yl)-N-phenylacetamide, a similar compound, demonstrated anticonvulsant activity against seizures induced by maximal electroshock (MES). This suggests potential application in the treatment of epilepsy or seizure disorders (Aktürk, Kılıç, Erol, & Pabuccuoglu, 2002).

Antitumor and Anticancer Activities

Compounds structurally similar to this compound have shown potential in antitumor and anticancer applications. Yurttaş et al. (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, demonstrating considerable anticancer activity against certain cancer cell lines (Yurttaş, Tay, & Demirayak, 2015). Furthermore, Evren et al. (2019) also reported the synthesis of similar compounds with significant anticancer properties (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).

Antibacterial and Antifungal Agents

Derivatives of imidazole acetamide compounds, related to the chemical , have been explored for their antibacterial and antifungal properties. Kumar et al. (2012) synthesized compounds that demonstrated significant activity against various bacterial and fungal strains (Kumar, Kumar, Drabu, Khan, Alam, Malhotra, & Minhaj, 2012). This suggests a potential use in combating infectious diseases caused by resistant microbial strains.

Corrosion Inhibition

Some benzimidazole derivatives, structurally similar to the compound , have been studied for their corrosion inhibition properties. Rouifi et al. (2020) found that these compounds effectively inhibit corrosion in certain environments (Rouifi, Rbaa, Abousalem, Benhiba, Laabaissi, Oudda, Lakhrissi, Guenbour, Warad, & Zarrouk, 2020). This highlights a potential application in materials science and engineering.

Antimicrobial Evaluation

Imidazole derivatives have also been evaluated for their antimicrobial properties. Joshi and Parikh (2013) synthesized chalcone derivatives containing imidazole and oxadiazole, showing antimicrobial activity against multidrug-resistant bacteria and fungi (Joshi & Parikh, 2013). This points towards their potential use in developing new antimicrobial agents.

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[5-(3-nitrophenyl)-1-prop-2-enylimidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4O3S/c1-2-9-24-18(14-5-3-8-17(10-14)25(27)28)12-22-20(24)29-13-19(26)23-16-7-4-6-15(21)11-16/h2-8,10-12H,1,9,13H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSUVKMYIIHQFLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=CN=C1SCC(=O)NC2=CC(=CC=C2)Cl)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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